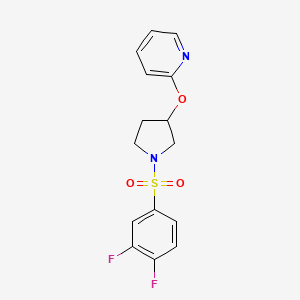

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C15H14F2N2O3S and its molecular weight is 340.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with a variety of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with a range of biological activities, including antioxidant, anti-inflammatory, antihyperglycemic, antimicrobial, antifungal, and anticancer properties .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .

Biologische Aktivität

The compound 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a 3,4-difluorophenylsulfonyl group. The synthesis typically involves the following steps:

- Formation of Pyrrolidine Intermediate : The reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions.

- Coupling Reaction : The sulfonylated pyrrolidine is then reacted with a pyridine derivative (e.g., 2-chloropyridine) in the presence of a base like potassium carbonate to yield the final product.

This multi-step synthesis highlights the complexity and precision required to produce this compound in high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The difluorophenylsulfonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity involved in various physiological processes .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human cervical carcinoma (HeLa) and leukemia (L1210) cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Effects

In vitro studies have also evaluated the anti-inflammatory properties of related sulfonamide compounds. These studies suggest that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds with similar structures demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .

Case Studies

- Study on Antiproliferative Effects : A study evaluating the antiproliferative activity of various synthesized compounds showed that those with a similar structural framework to this compound exhibited promising results against HeLa cells with IC50 values comparable to established anticancer drugs .

- Inflammation Model : Another investigation utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory efficacy. Compounds structurally related to this compound showed significant reductions in edema compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as a valuable scaffold for drug development, particularly in designing inhibitors targeting specific enzymes or receptors. The presence of the difluorophenylsulfonyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities.

Case Study: Inhibitors of Enzyme Activity

Research has indicated that derivatives of 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can act as inhibitors for various enzymes involved in disease pathways. For instance, compounds with similar structures have shown promise in inhibiting serine proteases, which are implicated in cancer progression .

2. Biological Studies

The compound's unique structure allows researchers to investigate the biological effects of fluorinated sulfonyl groups on cellular activity. This area of research is crucial for understanding how modifications at the molecular level can influence pharmacodynamics and pharmacokinetics.

Case Study: Fluorinated Compounds in Drug Design

Studies have demonstrated that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. For instance, the incorporation of fluorine into drug candidates has been linked to improved interactions with biological targets, leading to increased efficacy.

3. Materials Science

Due to its distinctive electronic properties, this compound is being explored for applications in materials science. Its potential use in creating novel materials with specific electronic or optical characteristics positions it as a candidate for advanced material applications.

Case Study: Organic Electronics

Research into organic semiconductors has identified compounds similar to this compound as promising materials for developing organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfonamide group contributes to charge transport properties essential for these applications .

Eigenschaften

IUPAC Name |

2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c16-13-5-4-12(9-14(13)17)23(20,21)19-8-6-11(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,11H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRAJCSKGOLVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.